molecular formula C11H19NO3 B13715010 tert-Butyl 3-cyclopropoxyazetidine-1-carboxylate

tert-Butyl 3-cyclopropoxyazetidine-1-carboxylate

Cat. No.: B13715010
M. Wt: 213.27 g/mol
InChI Key: PABWXEXLCRYMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-cyclopropoxyazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in organic chemistry due to their unique structural properties and reactivity. The tert-butyl group and the cyclopropoxy group attached to the azetidine ring make this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-cyclopropoxyazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and cyclopropanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-cyclopropoxyazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace the tert-butyl or cyclopropoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted azetidines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-cyclopropoxyazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of azetidine-containing molecules on biological systems. It may serve as a model compound for investigating the interactions of azetidines with enzymes and other biomolecules.

Medicine

In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Azetidine derivatives have shown promise in the development of new drugs, particularly as inhibitors of enzymes and receptors involved in various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and structural properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of tert-Butyl 3-cyclopropoxyazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can act as a pharmacophore, binding to specific sites on target molecules and modulating their activity. The tert-butyl and cyclopropoxy groups can influence the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-oxoazetidine-1-carboxylate
  • tert-Butyl 3-hydroxyazetidine-1-carboxylate
  • tert-Butyl 3-propoxyazetidine-1-carboxylate

Uniqueness

tert-Butyl 3-cyclopropoxyazetidine-1-carboxylate is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it different from other azetidine derivatives, which may have different substituents such as oxo, hydroxy, or propoxy groups. The cyclopropoxy group can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl 3-cyclopropyloxyazetidine-1-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-6-9(7-12)14-8-4-5-8/h8-9H,4-7H2,1-3H3

InChI Key

PABWXEXLCRYMJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.